molecular formula C15H24N2O4S B7060572 N-[3-[[(4-methoxyoxan-4-yl)methylamino]methyl]phenyl]methanesulfonamide

N-[3-[[(4-methoxyoxan-4-yl)methylamino]methyl]phenyl]methanesulfonamide

Cat. No.: B7060572
M. Wt: 328.4 g/mol
InChI Key: HKKVUWZTSHTVJI-UHFFFAOYSA-N
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Description

N-[3-[[(4-methoxyoxan-4-yl)methylamino]methyl]phenyl]methanesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a methoxyoxane ring, a phenyl group, and a methanesulfonamide moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[(4-methoxyoxan-4-yl)methylamino]methyl]phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Methoxyoxane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the methoxyoxane ring.

    Aminomethylation: The methoxyoxane ring is then subjected to aminomethylation, where a methylamine derivative is introduced.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation or acylation reaction.

    Sulfonamide Formation: Finally, the methanesulfonamide moiety is introduced via a sulfonation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyoxane ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxo derivatives of the methoxyoxane ring.

    Reduction: Amino derivatives of the sulfonamide group.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-[3-[[(4-methoxyoxan-4-yl)methylamino]methyl]phenyl]methanesulfonamide is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound has potential applications in biological studies due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme-substrate interactions or as a building block for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its stability and reactivity profile make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which N-[3-[[(4-methoxyoxan-4-yl)methylamino]methyl]phenyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The methoxyoxane ring and sulfonamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(methylamino)methyl]phenyl}methanesulfonamide
  • N-[3-(aminomethyl)phenyl]methanesulfonamide
  • N-[3-[(4-methoxyphenyl)methylamino]methyl]phenyl]methanesulfonamide

Uniqueness

N-[3-[[(4-methoxyoxan-4-yl)methylamino]methyl]phenyl]methanesulfonamide stands out due to the presence of the methoxyoxane ring, which imparts unique chemical properties and reactivity. This structural feature is not commonly found in similar compounds, making it a valuable scaffold for further chemical exploration and application.

Properties

IUPAC Name

N-[3-[[(4-methoxyoxan-4-yl)methylamino]methyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-20-15(6-8-21-9-7-15)12-16-11-13-4-3-5-14(10-13)17-22(2,18)19/h3-5,10,16-17H,6-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKVUWZTSHTVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)CNCC2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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